molecular formula C22H21N5O4S2 B2709904 N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021078-28-3

N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2709904
CAS RN: 1021078-28-3
M. Wt: 483.56
InChI Key: RUOPBIATYYNIIO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S2 and its molecular weight is 483.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis and Biological Activity : Research on heterocyclic compounds similar to the one mentioned often focuses on their synthesis and potential biological activities. For instance, studies have synthesized and tested compounds for activities such as antimicrobial, anti-inflammatory, and cytotoxic effects against various cancer cell lines. These activities suggest that heterocyclic compounds could be valuable in the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anti-inflammatory Properties : Another area of interest is the investigation of acetamido pyrrolyl oxazoles/thiazoles/imidazoles derivatives for their antimicrobial and anti-inflammatory activities. Such studies highlight the potential of these compounds in treating infections and inflammatory conditions (Sowmya et al., 2017).

Cytotoxic Activity : The design and synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, based on the optimization of virtual screening hit compounds, have been explored for their cytotoxicity against human cancer cell lines. This research area underscores the potential of such compounds in cancer therapy (Ding et al., 2012).

Insecticidal Activity : Pyridine derivatives, including some that resemble the structural features of the compound , have been synthesized and shown to possess significant insecticidal activity against specific pests. This application is crucial for agricultural sciences, suggesting potential use in pest management strategies (Bakhite et al., 2014).

Analgesic Properties : Research has also delved into the synthesis of novel thiazolo[4,5-d]pyridazinones and their in vivo analgesic and anti-inflammatory activities. These studies contribute to the understanding of pain management and anti-inflammatory drugs (Demchenko et al., 2015).

Antioxidant Activity : The synthesis and evaluation of novel compounds for antioxidant activities is another research avenue. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including aging and cancer (Gul et al., 2017).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S2/c1-30-15-6-3-2-5-14(15)23-17(28)13-27-21(29)19-20(18(25-27)16-7-4-12-32-16)33-22(24-19)26-8-10-31-11-9-26/h2-7,12H,8-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOPBIATYYNIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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